N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a quinoxaline moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the quinoxaline moiety: This step often involves nucleophilic substitution reactions where the quinoxaline derivative is introduced.
Incorporation of the chlorophenyl group: This is usually done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrolidine and quinoxaline derivatives.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide: shares structural similarities with other quinoxaline and pyrrolidine derivatives.
Quinoxaline derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their ability to modulate various biological targets.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical properties not found in other compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-15-7-5-14(6-8-15)11-23-20(26)25-10-9-16(13-25)27-19-12-22-17-3-1-2-4-18(17)24-19/h1-8,12,16H,9-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBTXJAZSUZAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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